7-Bromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound characterized by an imidazole ring fused with a pyridine moiety. Its molecular formula is , and it has garnered significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for various therapeutic agents. The compound is classified under imidazo[4,5-b]pyridine derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities .
Methods of Synthesis:
The synthesis of 7-Bromo-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This method allows for the formation of the desired imidazo[4,5-b]pyridine core through a series of reactions under phase transfer catalysis conditions. The use of tetra-n-butylammonium bromide as a catalyst and potassium carbonate as a base has been shown to enhance yields significantly during alkylation reactions .
Technical Details:
The reaction conditions often include heating the reactants in a solvent mixture that promotes the solubility of both organic and inorganic components, facilitating the reaction. The isolation of the product can be achieved through standard purification techniques such as recrystallization or chromatography .
The structure of 7-Bromo-3H-imidazo[4,5-b]pyridine features a fused bicyclic system comprising an imidazole ring and a pyridine ring. The presence of the bromine atom at the 7-position plays a crucial role in its reactivity and biological activity.
7-Bromo-3H-imidazo[4,5-b]pyridine can undergo several types of chemical reactions:
Types of Reactions:
These reactions allow for the synthesis of diverse derivatives that can be tailored for specific biological activities .
The primary target for 7-Bromo-3H-imidazo[4,5-b]pyridine is tubulin, a protein essential for microtubule formation in cells.
The disruption of microtubule dynamics affects various cellular processes, including mitosis and intracellular transport mechanisms, making this compound a candidate for further development in anticancer therapies .
These properties are critical for understanding how the compound behaves in biological systems and during chemical synthesis .
7-Bromo-3H-imidazo[4,5-b]pyridine has several scientific applications:
The imidazo[4,5-b]pyridine scaffold is a fused bicyclic heterocycle featuring a pyridine ring fused with an imidazole ring at positions 4 and 5. This architecture confers remarkable bioisosteric properties, closely mimicking purine nucleobases. This structural resemblance allows derivatives to interact with diverse biological targets, including:
The planar, electron-rich system facilitates π-stacking interactions with protein residues, while the nitrogen atoms (N3, N1) serve as hydrogen bond acceptors or donors. This versatility underpins its presence in drugs like tenatoprazole (anti-ulcer) and clinical candidates like telcagepant (anti-migraine) [1].
Imidazo[4,5-b]pyridine derivatives have evolved from early GABAA modulators to targeted therapeutics:
Table 1: Clinically Significant Imidazo[4,5-b]pyridine Derivatives
Compound | Therapeutic Target | Development Status | Key Structural Feature |
---|---|---|---|
Telcagepant (MK-0974) | CGRP receptor | Phase III (terminated) | Imidazo[4,5-b]pyridine trifluoromethylamide |
Tenatoprazole | H+/K+ ATPase | Under development | Imidazo[4,5-b]pyridine sulfoxide |
Compound 7a | Aurora A kinase | Preclinical | C7-(Pyrazol-4-yl) substitution |
The introduction of bromine at C7 (7-Bromo-3H-imidazo[4,5-b]pyridine; CAS 1207174-85-3) strategically modifies the core’s reactivity and binding:
Density Functional Theory (DFT) studies confirm bromine lowers the LUMO energy (–1.8 eV vs. unsubstituted core), increasing electrophilicity and facilitating nucleophilic attack [7] [8].
Steric and Binding Effects:
Table 2: Physicochemical Properties of 7-Bromo-3H-imidazo[4,5-b]pyridine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C6H4BrN3 | — |
Molecular Weight | 198.02 g/mol | — |
SMILES | BrC1=CC=NC2=C1N=CN2 | — |
Purity | ≥95% | HPLC |
Storage Conditions | 2–8°C, inert atmosphere | — |
Appearance | Light brown to yellow solid | Visual |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8